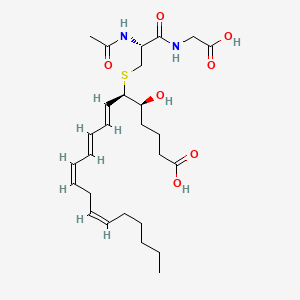
N-Acetylleukotriene D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylleukotriene D4 is a biologically active lipid mediator derived from arachidonic acid through the 5-lipoxygenase enzyme system. It is part of the leukotriene family, which plays a significant role in inflammatory and allergic responses. Leukotrienes are known for their potent effects on smooth muscle contraction, vascular permeability, and leukocyte function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleukotriene D4 typically involves the enzymatic conversion of leukotriene C4 to leukotriene D4, followed by acetylation. The process begins with the formation of leukotriene A4 from arachidonic acid, which is then converted to leukotriene C4 by leukotriene C4 synthetase. Leukotriene C4 is subsequently converted to leukotriene D4 by the removal of the glutamic acid residue. Finally, leukotriene D4 undergoes acetylation to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process requires the use of specific enzymes such as leukotriene C4 synthetase and leukotriene D4 hydrolase, along with acetylating agents. The reaction conditions typically include maintaining a low temperature to prevent degradation and using inert atmospheres to avoid oxidation .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylleukotriene D4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction conditions often involve mild temperatures and neutral pH.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions typically involve nucleophiles such as thiols and amines.
Major Products Formed
The major products formed from these reactions include various metabolites such as leukotriene E4 and its acetylated derivatives. These metabolites play significant roles in the biological activity of this compound .
Aplicaciones Científicas De Investigación
N-Acetylleukotriene D4 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a reference compound in analytical chemistry for the study of leukotriene metabolism and function.
Biology: In biological research, it is used to investigate the role of leukotrienes in inflammatory and allergic responses.
Medicine: this compound is studied for its potential therapeutic applications in treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
N-Acetylleukotriene D4 exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets include cysteinyl leukotriene receptors (CysLT1 and CysLT2). Upon binding, it activates intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and leukocyte recruitment. These actions contribute to the compound’s role in mediating inflammatory and allergic responses .
Comparación Con Compuestos Similares
Similar Compounds
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
Uniqueness
N-Acetylleukotriene D4 is unique due to its acetylated structure, which enhances its stability and biological activity compared to other leukotrienes. This modification allows it to have prolonged effects and makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
80115-94-2 |
|---|---|
Fórmula molecular |
C27H42N2O7S |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C27H42N2O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-24(23(31)16-15-18-25(32)33)37-20-22(29-21(2)30)27(36)28-19-26(34)35/h7-8,10-14,17,22-24,31H,3-6,9,15-16,18-20H2,1-2H3,(H,28,36)(H,29,30)(H,32,33)(H,34,35)/b8-7-,11-10-,13-12+,17-14+/t22-,23-,24+/m0/s1 |
Clave InChI |
HJNOQTNZXQEPJB-NYLUJPCVSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)C |
SMILES canónico |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


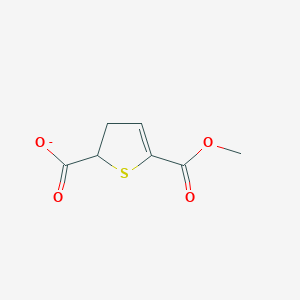
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
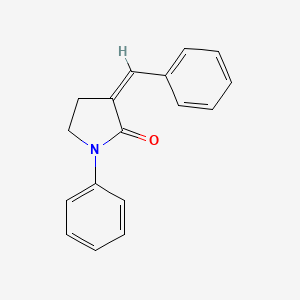
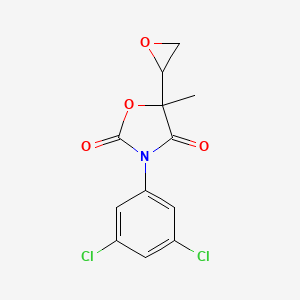

![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)

![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
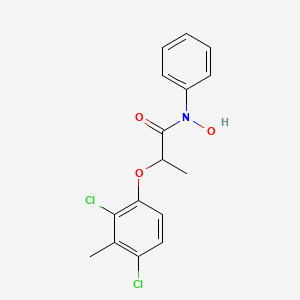


![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
